Prodigiosin

描述

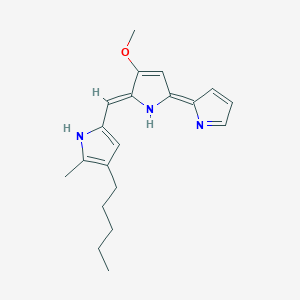

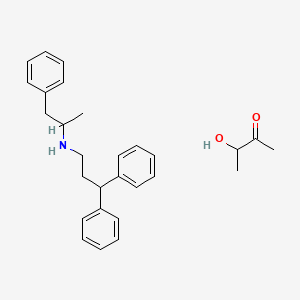

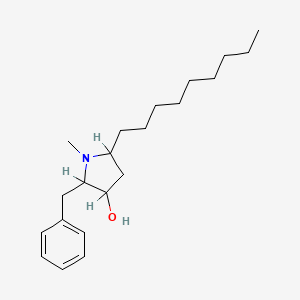

Prodigiosin (PG) is an alkaloid red bio-dye produced by diverse microorganisms and composed of a linear tripyrrole chemical structure . It shows a wide spectrum of biological activities, such as antibacterial, antifungal, algicidal, anti-Chagas, anti-amoebic, antimalarial, anticancer, antiparasitic, antiviral, and/or immunosuppressive .

Synthesis Analysis

This compound is a microbial alkaloid red pigment composed of a tripyrrole structure . The production process of this compound can be modulated by environmental factors . Cell disruption and extractive methods are required for this compound purification .Molecular Structure Analysis

This compound is composed of a linear tripyrrole chemical structure . It is an alkaloid red bio-dye produced by diverse microorganisms .Chemical Reactions Analysis

This compound displays antimicrobial, antifungal, and algicidal activities . It has been proposed to be vehiculated into different delivery systems due to its low bioavailability because of its high hydrophobic character (XLogP3-AA = 4.5) .Physical And Chemical Properties Analysis

This compound is a microbial alkaloid red pigment . It possesses low bioavailability because of its high hydrophobic character (XLogP3-AA = 4.5) .科学研究应用

抗菌特性

Prodigiosin以其强大的抗菌活性而闻名。它对各种病原体表现出广谱的抗菌作用。 这使其成为开发可用于治疗对传统治疗有抗药性的感染的新型抗生素的候选药物 .

抗癌活性

This compound的抗癌特性十分显著,研究表明其在诱导癌细胞凋亡方面有效。 它能够选择性地靶向癌细胞,同时保护健康细胞,为癌症治疗研究提供了有希望的途径 .

免疫抑制效应

This compound还具有免疫抑制效应,这可以在器官移植和自身免疫性疾病领域得到利用。 它可以帮助预防移植器官的排斥,并治疗免疫系统攻击自身细胞的疾病 .

抗疟疾潜力

该化合物已显示出抗疟疾潜力,为疟疾提供了一种替代治疗方案。 This compound抑制疟原虫(导致疟疾的寄生虫)生长的能力,在对抗这种疾病的斗争中具有宝贵的价值 .

农业应用

在农业中,this compound具有作为生物农药的潜在应用。其天然来源和生物降解性使其成为化学农药的环保替代品。 它可以帮助保护农作物免受害虫侵害,同时最大限度地减少对环境的影响 .

环境应用

This compound在环境应用中的作用包括其在生物修复过程中的应用。 它可以帮助降解污染物和净化受污染的环境,为环境的可持续发展做出贡献 .

作用机制

Target of Action

Prodigiosin, a red pigment produced by Serratia marcescens, has been shown to possess inherent anticancer characteristics . It directly attacks the activated CD8+ T cells by inhibiting the acidification of intracellular organelles needed for cytotoxic T lymphocytes (CTLs) functions . This suggests that the primary targets of this compound are the CD8+ T cells.

Mode of Action

This compound acts as a proton-sequestering agent to destroy the intracellular pH gradient . It also facilitates proton and chloride ion symport and can affect the acidification of cellular compartments . This interaction with its targets leads to changes in the intracellular environment, disrupting normal cell functions and leading to cell death.

Biochemical Pathways

The formation of this compound is the end result of an enzymatic reaction that involves the condensation of two key intermediates, monopyrrole 2-methyl-3-namylpyrrole (MAP) and bipyrrole 4-methoxy-2-2’-bipyrrole-5-carbaldehyde (MBC) . This process affects various intracellular signaling pathways in mammalian cells .

Result of Action

This compound has been shown to have profound biological activities. It induces ROS production and lipid peroxidation while inhibiting the cell cycle of harmful algae . In cancer cells, it upregulates p73 that restores the p53 signaling pathway, subsequently inducing apoptosis of these cells .

Action Environment

In both acidic and neutral environments, the this compound molecule displays a reddish color with an absorption spectrum that is highest between 535 and 540 nm This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of the environment

安全和危害

未来方向

属性

IUPAC Name |

(2Z)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O/c1-4-5-6-8-15-11-16(22-14(15)2)12-19-20(24-3)13-18(23-19)17-9-7-10-21-17/h7,9-13,21-22H,4-6,8H2,1-3H3/b19-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUNBVWMKSXXOM-UNOMPAQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(NC(=C1)C=C2C(=CC(=N2)C3=CC=CN3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=C(NC(=C1)/C=C\2/C(=CC(=N2)C3=CC=CN3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001018969 | |

| Record name | Prodigiosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82-89-3 | |

| Record name | Prodigiosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Prodigiosin exhibits its effects through multiple mechanisms:

- Inhibition of cell cycle progression and apoptosis: this compound promotes oxidative damage to double-stranded DNA (dsDNA) in the presence of copper ions, leading to cell cycle arrest and cell death. []

- Disruption of lysosomal vacuolar-type ATPase: this compound uncouples vacuolar H+-ATPase by promoting H+/Cl− symport, which disrupts lysosomal acidification and affects glycoprotein processing. []

- Induction of reactive oxygen species (ROS): this compound induces a ROS burst in target cells, contributing to oxidative damage of biomolecules like DNA and RNA, ultimately leading to cell death. []

- Inhibition of specific enzymes: this compound inhibits the phosphorylation and activation of Janus kinase 3 (JAK-3), a tyrosine kinase involved in immune cell signaling. []

A: this compound is a tripyrrole red pigment characterized by a common 4-methoxy-2,2′-bipyrrole ring system. []

- UV-Vis Spectroscopy: this compound exhibits a characteristic absorption maximum around 535-540 nm, responsible for its red color. [, ]

ANone: this compound's stability is influenced by factors like temperature, pH, and light exposure. Research suggests that:

- Temperature: this compound production is optimal at temperatures around 27-30°C. [, ] Higher temperatures, like 42°C, significantly reduce this compound production. []

- pH: Optimal this compound production is observed at a neutral pH of around 7.0. []

ANone: Current research primarily focuses on this compound's biological activities rather than its catalytic properties. Therefore, limited information is available regarding its catalytic mechanisms, selectivity, and applications in catalytic reactions.

A: While some studies have employed computational tools to analyze this compound's structure and interactions with target molecules, [] extensive research utilizing computational chemistry and modeling techniques like QSAR modeling for this compound is still limited.

ANone: Research suggests that structural modifications to the this compound molecule can significantly impact its biological activity. For example:

- Methoxy group substitution: Replacing the methoxy group of this compound with a hydroxy group results in the production of northis compound, which exhibits different biological properties. []

- Side chain variations: this compound analogues with varying side chains at specific positions of the tripyrrole ring system have been identified, and their biological activities differ based on these structural variations. []

ANone: this compound has demonstrated promising results in pre-clinical studies:

- In vitro: this compound exhibits activity against various cancer cell lines, including colorectal, leukemia, and hepatocellular carcinoma cells, by inducing apoptosis and inhibiting cell proliferation. [, , , , ] It also shows antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as the parasite Trypanosoma cruzi. [, , ]

- In vivo: this compound has shown efficacy in a mouse xenograft model of colorectal cancer, where it inhibited tumor growth and reduced the viability of cancer stem cells. [] Additionally, it has demonstrated potential in a mouse model of pulmonary fibrosis, where it alleviated fibrosis symptoms and reduced the accumulation of fibrotic proteins. []

ANone: While this compound demonstrates potent antimicrobial activity, research on the development of resistance mechanisms is limited. Further investigations are needed to determine the potential for resistance emergence and its relationship to other antimicrobial agents.

ANone: Although this compound shows promise in preclinical studies, information about its toxicity, potential long-term effects, and safety profile in humans is limited. Further research is crucial to fully assess its safety for potential clinical applications.

ANone: Various analytical techniques are employed in this compound research, including:

- Spectrophotometry: this compound quantification is commonly performed using UV-Vis spectrophotometry by measuring its absorbance at its characteristic wavelength around 535-540 nm. [, , ]

- Chromatography: Thin layer chromatography (TLC) is used for both qualitative and quantitative analysis of this compound, often for purification and identification purposes. [, , ]

- Mass Spectrometry: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) allows for the identification and quantification of this compound and its related compounds in complex mixtures. [, ]

- Microscopy: Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are utilized to visualize the effects of this compound on the morphology and ultrastructure of cells. []

ANone: The provided research primarily focuses on this compound's biological activities and production. Information regarding its environmental impact, degradation pathways, and potential ecotoxicological effects is limited and requires further investigation.

A: this compound is a hydrophobic molecule, [] and its low solubility in aqueous solutions can limit its bioavailability and efficacy. Strategies to improve its solubility, such as formulation with cyclodextrins or encapsulation in nanoparticles, could potentially enhance its therapeutic potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol](/img/structure/B1679078.png)

![(2S,4S,5S)-N-butyl-6-cyclohexyl-4-hydroxy-5-[[(2S)-2-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoyl]amino]-2-propan-2-ylhexanamide](/img/structure/B1679097.png)

![4-[[(1R)-2-[[(2R)-3-(2,3-Dihydro-1H-indol-3-yl)-2-methyl-2-[[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol](/img/no-structure.png)